molecular formula C20H24N2O2 B4390521 N-tert-butyl-2-[(3-phenylpropanoyl)amino]benzamide

N-tert-butyl-2-[(3-phenylpropanoyl)amino]benzamide

Cat. No.: B4390521
M. Wt: 324.4 g/mol
InChI Key: RPVDKNZSWVTKCQ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(3-phenylpropanoyl)amino]benzamide: is an organic compound that features a benzamide core with a tert-butyl group and a phenylpropanoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: The synthesis of N-tert-butyl-2-[(3-phenylpropanoyl)amino]benzamide can be achieved through an amidation reaction. This involves the reaction of 2-aminobenzamide with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenylpropanoyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The aromatic ring of the benzamide core can undergo electrophilic substitution reactions. Nitration, sulfonation, and halogenation are common examples, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Concentrated nitric acid and sulfuric acid mixture for nitration at low temperatures.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

    Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in anti-inflammatory and anticancer therapies.

    Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and adhesive properties.

Mechanism of Action

The mechanism by which N-tert-butyl-2-[(3-phenylpropanoyl)amino]benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

  • N-(tert-butyl)-3-phenylbutyramide
  • N-(tert-butyl)-2-phenylacetamide
  • N-(tert-butyl)-4-methoxybenzamide

Comparison:

  • N-tert-butyl-2-[(3-phenylpropanoyl)amino]benzamide is unique due to the presence of both a tert-butyl group and a phenylpropanoyl substituent, which confer distinct steric and electronic properties.
  • N-(tert-butyl)-3-phenylbutyramide lacks the amide linkage, resulting in different reactivity and biological activity.
  • N-(tert-butyl)-2-phenylacetamide has a simpler structure with a phenyl group directly attached to the amide, leading to different chemical behavior.
  • N-(tert-butyl)-4-methoxybenzamide contains a methoxy group, which affects its electronic properties and reactivity compared to the phenylpropanoyl group.

Properties

IUPAC Name

N-tert-butyl-2-(3-phenylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-20(2,3)22-19(24)16-11-7-8-12-17(16)21-18(23)14-13-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVDKNZSWVTKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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